1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is a synthetic compound derived from paricalcitol, a vitamin D analog. This compound is notable for its potential applications in medicinal chemistry, particularly in the treatment of conditions related to calcium metabolism and bone health. Paricalcitol itself is used primarily in managing secondary hyperparathyroidism in patients with chronic kidney disease. The addition of tert-butyldimethylsilyl groups enhances the stability and solubility of the compound, making it easier to handle in laboratory settings.
1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde can be classified as:
The synthesis of 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde involves several key steps that include protection, oxidation, and functional group transformations. The process typically starts with paricalcitol, which undergoes silylation using tert-butyldimethylsilyl chloride to protect hydroxyl groups. This reaction is often performed in a solvent such as dichloromethane or tetrahydrofuran under controlled temperatures to optimize yields.
1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde has a complex molecular structure characterized by:
The compound's structure can be represented using various chemical drawing software and databases that provide InChI strings and SMILES notations for computational analysis .
1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde can participate in several chemical reactions:
The reactivity of the aldehyde group allows for versatile synthetic applications, enabling the formation of various derivatives that may exhibit improved pharmacological properties .
The mechanism of action for 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde primarily involves its interaction with the vitamin D receptor (VDR). Upon administration, this compound binds to VDR, influencing gene expression related to calcium homeostasis and bone metabolism.
Studies indicate that compounds like paricalcitol modulate calcium absorption in the intestines and renal tubules while suppressing parathyroid hormone secretion. This action is crucial for managing conditions such as osteoporosis and renal osteodystrophy .
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .
1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde has potential applications in:
1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde (CAS Registry Number: 1257126-71-8) is a highly specialized organosilicon compound serving as a critical synthetic intermediate in pharmaceutical chemistry. Its systematic IUPAC name, (2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal, reflects its complex stereochemistry and functionalization [4] [2]. The molecular formula is C₃₃H₆₀O₃Si₂, corresponding to a molecular weight of 560.9987 g/mol (theoretical monoisotopic mass: 560.4081 Da) [1] [2]. The compound presents as a white sticky solid at room temperature and exhibits solubility in chlorinated solvents (dichloromethane), esters (ethyl acetate), and alcohols (methanol), but displays poor aqueous solubility [1] [6]. Its structural complexity is evidenced by six defined atom stereocenters and one defined bond stereocenter, contributing to a topological polar surface area of 35.5 Ų [4].
Table 1: Key Identifiers and Physicochemical Properties of 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde
Property | Value/Description |
---|---|
CAS Registry Number | 1257126-71-8 (validated by check-digit calculation [1]) |
Molecular Formula | C₃₃H₆₀O₃Si₂ |
Molecular Weight | 560.9987 g/mol |
IUPAC Name | (2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |
Appearance | White sticky solid |
Solubility | Dichloromethane, Ethyl Acetate, Methanol [1] [6] |
Canonical SMILES | CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)OSi(C)C(C)(C)C)OSi(C)C(C)(C)C)C |
InChI Key | LJLHFLFQOZBNDD-ABTDTXQUSA-N [4] |
Defined Stereocenters | 6 atoms, 1 bond [4] |
This compound functions as a pivotal protected aldehyde intermediate in the multi-step synthesis of Paricalcitol (19-nor-1,25-dihydroxyvitamin D₂), a clinically approved vitamin D receptor activator (VDRA) used for managing secondary hyperparathyroidism in chronic kidney disease [1] [4]. Its strategic significance lies in three key chemical attributes:
The synthesis typically employs convergent strategies, most notably the Wittig-Horner coupling methodology. In this approach, the protected aldehyde is coupled with a phosphine oxide A-ring synthon derived from vitamin D₂ or quinic acid precursors. This method is favored industrially due to its versatility and scalability compared to linear syntheses or photochemical routes [3]. Alternative strategies like Julia olefination (Method III/IV in vitamin D synthesis classifications) or Suzuki-Miyaura cross-coupling (Method V) have also been explored but are less commonly applied to this specific aldehyde [3].
Table 2: Synthetic Methodologies Utilizing 1,3-Di-O-TBS Paricalcitol 18-Aldehyde for Vitamin D Analog Production
Synthetic Method | Key Features | Role of the Aldehyde Intermediate | Reference Approach |
---|---|---|---|
Wittig-Horner Coupling | Convergent synthesis; High stereoselectivity; Scalable for industrial production | Couples with phosphine oxide A-ring synthons to form the vitamin D triene system | Primary industrial route [3] [8] |
Julia Olefination | Sulfone-stabilized carbanion addition to aldehyde; Elimination forms alkene | Acts as electrophile for CD-ring/side chain sulfonyl carbanion addition | Alternative route [3] |
Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling between boronate ester and vinyl halide | Requires conversion to vinyl halide; Less common for this molecule | Emerging method [3] |
Bicyclo[3.1.0]hexane Route | Based on Mazur intermediates; Solvolysis yields vitamin D analogs | Not directly used; Different precursor strategy | Historical significance [3] |
The development of 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is intrinsically linked to the quest for non-hypercalcemic vitamin D analogs. Early routes to 19-nor-vitamin D analogs like Paricalcitol relied on degradative approaches starting from natural vitamin D precursors. DeLuca and coworkers pioneered one such method in the 1990s involving oxidative degradation of 25-hydroxyvitamin D₃ to a 10-oxo derivative, followed by reduction and mesylation to form 19-nor-cyclovitamin intermediates, ultimately yielding 1α,25-(OH)₂-19-nor-D₃ after cycloreversion [3]. These routes were often lengthy, low-yielding, and unsuitable for large-scale manufacturing.
The introduction of convergent synthetic strategies in the late 1990s and early 2000s marked a turning point. The discovery that sterically demanding silyl protecting groups like tert-butyldimethylsilyl could effectively shield hydroxyl groups during complex transformations was crucial. This enabled the design of advanced intermediates like the C18-aldehyde, protecting the sensitive hydroxyls on the cyclohexyl fragment (corresponding to the modified CD-ring of Paricalcitol) [1] [8]. Patents from this era (e.g., US8377913B2) detail optimized purification methods for Paricalcitol precursors, emphasizing the importance of intermediates like this aldehyde in controlling epimeric impurities during the final stages of synthesis [8].
Further refinement came with the adoption of chemically stable previtamin-D adducts as precursors. European Patent EP0402982A1 described using protected previtamin-D₂ aldehydes (structurally analogous to later TBS-protected versions) as key intermediates for side-chain homologation. This approach avoided the sensitive vitamin D triene system until late in the synthesis, improving overall yields [9]. The specific utilization of the tert-butyldimethylsilyl (TBS) protecting group for the 1,3-Di-O-TBS Paricalcitol 18-Aldehyde became prominent due to the group's optimal balance of stability during reactions and ease of removal under conditions compatible with the rest of the Paricalcitol structure [1] [4]. Modern routes, exemplified by Nagasawa's group, employ ring-closing metathesis for A-ring synthon generation, which is then coupled with protected CD-ring aldehydes like 1,3-Di-O-TBS Paricalcitol 18-Aldehyde, achieving higher overall efficiency and stereochemical purity essential for pharmaceutical production [3].
Table 3: Historical Milestones in the Development and Use of 1,3-Di-O-TBS Paricalcitol 18-Aldehyde
Time Period | Key Development | Impact on Aldehyde Intermediate |
---|---|---|
Early 1990s | Degradative synthesis of 19-nor-vitamin D analogs (DeLuca) [3] | Highlighted need for efficient routes to 19-nor scaffolds; Precursor to convergent approaches |
Late 1990s | Approval of Paricalcitol (Zemplar®); Rise of VDRAs for renal disease | Created demand for scalable, high-purity synthetic routes |
~2000 | Patents on protected previtamin-D₂ aldehydes (e.g., EP0402982A1) [9] | Established aldehyde intermediates as viable for side chain homologation |
Early 2000s | Optimization of TBS protection for vitamin D synthesis [1] [8] | Cemented TBS as preferred group for this aldehyde due to stability/deblocking profile |
Post-2010 | Ring-closing metathesis for A-ring synthesis (Nagasawa) [3] | Enabled more efficient coupling with aldehyde intermediates like 1,3-Di-O-TBS Paricalcitol 18-Aldehyde |
CAS No.: 111818-57-6
CAS No.: 1403-71-0
CAS No.: 591-81-1
CAS No.: 94087-41-9
CAS No.: 41847-86-3